molecular formula C11H10FN3O2 B13727102 Ethyl 4-amino-6-fluorocinnoline-3-carboxylate

Ethyl 4-amino-6-fluorocinnoline-3-carboxylate

Cat. No.: B13727102
M. Wt: 235.21 g/mol
InChI Key: NNCPKMVTMCNDRG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-fluorocinnoline-3-carboxylate is a synthetic organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring. The presence of fluorine and amino groups in this compound makes it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-fluorocinnoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted anilines with ethyl acetoacetate under acidic conditions, followed by fluorination and amination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-fluorocinnoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include fluorinated quinolines, amino-substituted cinnolines, and various other derivatives with potential biological activities.

Scientific Research Applications

Ethyl 4-amino-6-fluorocinnoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as an anticancer, antiviral, and antimicrobial agent is ongoing.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-fluorocinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites, leading to inhibition or activation of biological pathways. The amino group further contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-6-fluoroquinoline-3-carboxylate
  • Fluoroquinolones
  • Fluorinated quinolines

Uniqueness

Ethyl 4-amino-6-fluorocinnoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and amino groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 4-amino-6-fluorocinnoline-3-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-9(13)7-5-6(12)3-4-8(7)14-15-10/h3-5H,2H2,1H3,(H2,13,14)

InChI Key

NNCPKMVTMCNDRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)N=N1)N

Origin of Product

United States

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